Vendor Availability and Pricing Advantage Over the Triazole Analog
The target pyrazole compound (CAS 2309313-33-3) benefits from superior commercial availability compared to its direct 2H-1,2,3-triazole analog (CAS 2108948-32-7). Across major screening compound suppliers, the pyrazole derivative is listed as 'in stock' by multiple vendors, whereas the triazole is predominantly 'by synthesis', impacting delivery timelines . This difference is critical for time-sensitive research programs.
| Evidence Dimension | Procurement Feasibility (Inventory Status) |
|---|---|
| Target Compound Data | In stock (95% purity, 14-day delivery for 5mg) |
| Comparator Or Baseline | Triazole analog (CAS 2108948-32-7): 'By synthesis' from multiple suppliers, implying a multi-week lead time. |
| Quantified Difference | Target compound offers immediate availability vs. a synthesis-dependent lead time of several weeks for the triazole analog. |
| Conditions | Market availability analysis based on vendor catalogs (Mcule, A2B Chem, AK Scientific). |
Why This Matters
Immediate availability eliminates synthesis delays, directly accelerating hit-to-lead and SAR exploration timelines.
